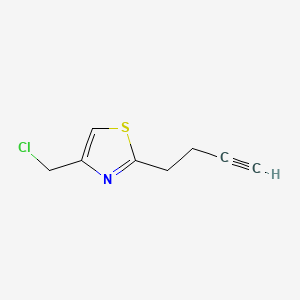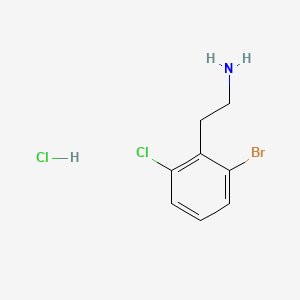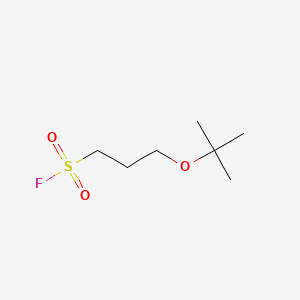
2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride (2-MNPPAH) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the amino acid phenylalanine and is a member of the nitrophenylprop-2-enamine family of compounds. 2-MNPPAH has been studied for its biochemical and physiological effects, as well as its potential to be used in laboratory experiments.
科学研究应用
2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride has been used in a variety of scientific research applications. It has been used in studies of the effects of nitric oxide on cell signaling pathways, as well as in studies of the effects of nitric oxide on cell cycle progression. It has also been used in studies of the effects of nitric oxide on gene expression, as well as in studies of the effects of nitric oxide on cell motility. Additionally, this compound has been used in studies of the effects of nitric oxide on apoptosis and on cell proliferation.
作用机制
2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride is thought to act by inhibiting the enzyme nitric oxide synthase (NOS). NOS is an enzyme that catalyzes the conversion of the amino acid arginine to nitric oxide. By inhibiting NOS, this compound can decrease the production of nitric oxide in cells, which can lead to changes in cell signaling pathways, cell cycle progression, gene expression, cell motility, apoptosis, and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In studies of cell signaling pathways, this compound has been shown to decrease the production of nitric oxide, which can lead to changes in the expression of genes involved in cell signaling. In studies of cell cycle progression, this compound has been shown to inhibit cell proliferation and induce apoptosis. In studies of cell motility, this compound has been shown to decrease the motility of cells.
实验室实验的优点和局限性
2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used in a variety of scientific research applications. Additionally, it has been shown to have a variety of biochemical and physiological effects. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not very stable in solution, and it can be toxic to cells at high concentrations.
未来方向
There are several potential future directions for research involving 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride. For example, further research could be conducted to determine the effects of this compound on other cell signaling pathways, as well as its effects on other aspects of cell cycle progression. Additionally, further research could be conducted to determine the effects of this compound on other aspects of gene expression and cell motility. Finally, further research could be conducted to determine the optimal concentrations of this compound for use in laboratory experiments.
合成方法
2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride can be synthesized through the reaction of 3-methyl-4-nitrophenol with prop-2-en-1-amine in the presence of hydrochloric acid. This reaction produces this compound and water as the primary products. The reaction is typically carried out at room temperature and can be completed in a few hours.
属性
IUPAC Name |
2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-7-5-9(8(2)6-11)3-4-10(7)12(13)14;/h3-5H,2,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVRNXKBGCJGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C)CN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6609407.png)
![{2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol dihydrochloride](/img/structure/B6609412.png)
![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B6609417.png)
![1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride](/img/structure/B6609424.png)







